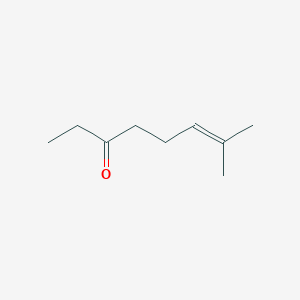

7-Methyl-6-octen-3-one

Overview

Description

7-Methyl-6-octen-3-one is a chemical compound with the formula C9H16O . It is a clear, colorless liquid with a strong fruity odor resembling that of strawberry . It is commonly used as a flavor and fragrance ingredient in the food and perfume industry .

Molecular Structure Analysis

The molecular formula of 7-Methyl-6-octen-3-one is C9H16O . The molecular weight is approximately 154.249 Da . For a more detailed view of the structure, you may refer to resources like ChemSpider or NIST Chemistry WebBook .Physical And Chemical Properties Analysis

7-Methyl-6-octen-3-one has a boiling point of 68.0-68.5 °C (at a pressure of 2 Torr) and a density of 0.8776 g/cm3 .Scientific Research Applications

Stereochemical Synthesis

- 7-Methyl-6-octen-3-one has been explored in the context of stereochemical synthesis. For example, Krief, Kenda, and Remade (1995) demonstrated its role in the stereoselective synthesis of 1,2-dialkyl-1-phenyl-cyclopentanes using intramolecular carbolithiation of vinyl sulfides (Krief, Kenda, & Remade, 1995).

NMR Stereochemical Study

- Tähtinen et al. (2002) conducted a comprehensive NMR stereochemical study of certain compounds, including the 7a-methyl octa(hexa)hydrocyclopenta[d][1,3]oxazines, which relates to the structural domain of 7-Methyl-6-octen-3-one (Tähtinen et al., 2002).

Rhodium(I) Complex Catalysis

- Funakoshi, Togo, Koga, and Sakai (1989) investigated the cyclization of 6-Octen-1-als, including 7-methyl-6-octen-1-al, with Rhodium(I) complexes. This research highlights the potential of 7-Methyl-6-octen-3-one in catalytic processes (Funakoshi et al., 1989).

Photochemical Properties

- Yang, Lu, Rao, Tsai, and Liao (2003) explored the photochemistry of various compounds, including those related to the structural class of 7-Methyl-6-octen-3-one. This research offers insights into the photochemical applications of this compound (Yang et al., 2003).

Defense Responses in Plants

- Kishimoto, Matsui, Ozawa, and Takabayashi (2007) discovered that a similar compound, 1-Octen-3-ol, induces defense responses in Arabidopsis thaliana, suggesting a potential biological application for 7-Methyl-6-octen-3-one (Kishimoto et al., 2007).

Tautomer Stabilization

- Sigalov, Afonin, Sterkhova, and Shainyan (2019) conducted a study on tautomers stabilized by intra- and intermolecular hydrogen bonds, relevant to the structural understanding of compounds like 7-Methyl-6-octen-3-one (Sigalov et al., 2019).

Methyl Substituent Influence

- Kirsch, Priebe, and Hopf (1984) researched the impact of methyl substituents on certain chemical rearrangements, providing insights relevant to the chemical behavior of 7-Methyl-6-octen-3-one (Kirsch, Priebe, & Hopf, 1984).

Polyketides with Bicyclo[4.2.0]octene

- Li, Chen, He, Guan, Cheng, Hao, Wei, Zheng, Liu, Li, Zhou, Zhu, and Zhang (2019) isolated polyketides from Emericella nidulans, showcasing bicyclo[4.2.0]octene functionalities, which is structurally related to 7-Methyl-6-octen-3-one (Li et al., 2019).

Polyimides from Bicyclo[2.2.2]oct-7-ene

- Itamura, Yamada, Tamura, Matsumoto, and Kurosaki (1993) synthesized polyimides using a compound structurally similar to 7-Methyl-6-octen-3-one, indicating its potential in material science applications (Itamura et al., 1993).

Safety and Hazards

properties

IUPAC Name |

7-methyloct-6-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFCEAOQAPBGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543568 | |

| Record name | 7-Methyloct-6-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-6-octen-3-one | |

CAS RN |

762-47-0 | |

| Record name | 7-Methyloct-6-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

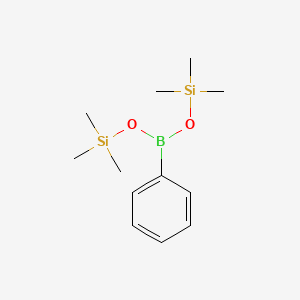

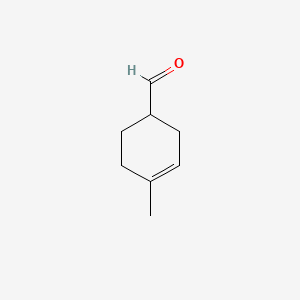

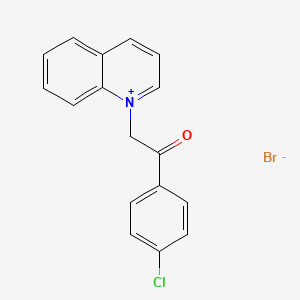

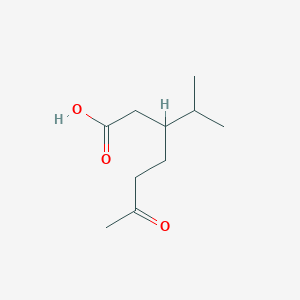

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.